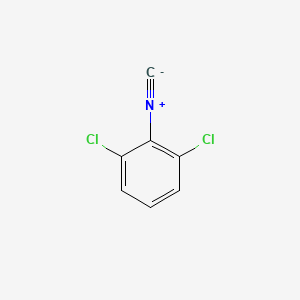2,6-Dichlorophenylisocyanide
CAS No.: 6697-95-6
Cat. No.: VC2425667
Molecular Formula: C7H3Cl2N
Molecular Weight: 172.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6697-95-6 |
|---|---|
| Molecular Formula | C7H3Cl2N |
| Molecular Weight | 172.01 g/mol |
| IUPAC Name | 1,3-dichloro-2-isocyanobenzene |
| Standard InChI | InChI=1S/C7H3Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H |
| Standard InChI Key | CLJHUVZJZKVHFQ-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=C(C=CC=C1Cl)Cl |
| Canonical SMILES | [C-]#[N+]C1=C(C=CC=C1Cl)Cl |
Introduction
Chemical Structure and Properties
2,6-Dichlorophenylisocyanide is a compound characterized by a phenyl ring with chlorine atoms at positions 2 and 6, and an isocyanide functional group (-N≡C) attached to the carbon at position 1. It is important to distinguish this compound from the similarly named 2,6-dichlorophenyl isocyanate, which contains an isocyanate (-N=C=O) group rather than an isocyanide group. The structural difference between these compounds results in significantly different chemical behaviors and applications.
Molecular Composition
The chemical formula of 2,6-dichlorophenylisocyanide is C₇H₃Cl₂N, differing from the isocyanate version (C₇H₃Cl₂NO) by the absence of an oxygen atom. The compound features a triple bond between the nitrogen and carbon atoms in the isocyanide functional group, giving it distinct reactivity compared to other nitrogen-containing functional groups. This structure contributes to its ability to form coordinate bonds with transition metals through the lone pair on the terminal carbon.
Physical Properties
Although specific physical data for 2,6-dichlorophenylisocyanide is limited in the available literature, isocyanides generally appear as liquids or low-melting solids with characteristic strong, unpleasant odors. The presence of the two chlorine atoms at the ortho positions likely influences its melting point, solubility, and stability compared to other isocyanides. By comparison, the related 2,6-dichlorophenyl isocyanate is a white to colorless solid with a melting point range of 42-46°C and boiling point of 101°C at 5 mmHg .
Synthesis Methods
Research Applications in Synthesis
Recent research has demonstrated the use of 2,6-dichlorophenyl isocyanide in organometallic chemistry. In a 2025 study published in the International Journal of Molecular Sciences, 2,6-dichlorophenyl isocyanide was reacted with [(Me₂S)AuCl] in dichloromethane as part of a synthesis pathway for gold(III) acyclic (amino)(N-pyridinium)carbenoids . The procedure involved:
"Compound 2c [(Me₂S)AuCl] (15 mg, 0.05 mmol) was added to a solution of 2,6-dichlorophenyl isocyanide (9 mg, 0.05 mmol) in CH₂Cl₂ (2 mL), and the solution..."
This demonstrates the compound's utility as a ligand in gold complex formation, showcasing its importance in coordination chemistry research.
Comparison with Related Compounds
2,6-Dichlorophenyl Isocyanate
To better understand 2,6-dichlorophenylisocyanide, it is instructive to compare it with the more extensively documented 2,6-dichlorophenyl isocyanate. The isocyanate contains an oxygen atom in its functional group (-N=C=O) and exhibits different reactivity patterns, particularly toward nucleophiles.
The physical and chemical properties of 2,6-dichlorophenyl isocyanate are well-characterized:
Table 1: Properties of 2,6-Dichlorophenyl Isocyanate
| Property | Value |
|---|---|
| CAS RN | 39920-37-1 |
| Molecular Formula | C₇H₃Cl₂NO |
| Molecular Weight | 188.01 g/mol |
| Physical State (20°C) | Solid |
| Appearance | White/colorless powder or lump |
| Melting Point | 44.0-48.0°C |
| Boiling Point | 130°C at 3 mmHg |
| Solubility | Soluble in toluene |
| Storage Conditions | Refrigerated (0-10°C), under inert gas |
| Sensitivity | Moisture sensitive, heat sensitive |
Unlike isocyanides, isocyanates readily react with water, alcohols, and amines to form carbamic acids, urethanes, and ureas respectively. This reactivity makes isocyanates valuable in polymer chemistry, particularly in polyurethane synthesis.
Structural Isocyanide Variants
Other structurally related isocyanides include phenyl isocyanide and variously substituted phenyl isocyanides. The chlorine substituents at positions 2 and 6 in 2,6-dichlorophenylisocyanide create a distinct electronic environment around the aromatic ring, affecting the compound's reactivity and coordination properties. These halogens typically withdraw electron density from the aromatic system, potentially making the isocyanide carbon more electrophilic.
Applications in Coordination Chemistry
Metal Complex Formation
Isocyanides function as strong σ-donors and π-acceptors, making them valuable ligands in coordination chemistry. 2,6-Dichlorophenylisocyanide specifically has been utilized in gold chemistry, as evidenced by its application in synthesizing gold(III) complexes . The steric hindrance provided by the two chlorine atoms at positions 2 and 6 likely influences the coordination geometry and stability of resulting metal complexes.
Research in Organometallic Chemistry
The use of 2,6-dichlorophenylisocyanide in gold chemistry research highlights its importance in developing novel organometallic compounds. Gold complexes containing isocyanide ligands have attracted interest for their potential applications in catalysis, materials science, and medicinal chemistry. The 2025 research mentioned earlier indicates ongoing investigation into the coordination behavior of 2,6-dichlorophenylisocyanide with gold(I) compounds and subsequent transformations .
Reactivity Patterns
General Isocyanide Reactivity
Isocyanides exhibit unique reactivity patterns that distinguish them from isocyanates and other functional groups. Key reactions include:
-
Coordination to transition metals, forming stable complexes
-
Participation in multicomponent reactions (e.g., Passerini and Ugi reactions)
-
Insertion into metal-carbon bonds
-
Radical additions to the isocyanide carbon
The electronic and steric effects of the 2,6-dichloro substitution pattern would be expected to modify these general reactivity patterns, potentially affecting the compound's behavior in various reaction contexts.
Influence of Chlorine Substituents
The presence of two chlorine atoms at the ortho positions of the phenyl ring in 2,6-dichlorophenylisocyanide creates unique electronic and steric environments. These substituents likely influence:
-
The electron density at the isocyanide carbon, affecting its nucleophilicity
-
The steric accessibility of the isocyanide functional group
-
The stability of coordination complexes formed with metals
-
The compound's reactivity toward electrophiles and nucleophiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume